CBZ-Vaganciclovir

説明

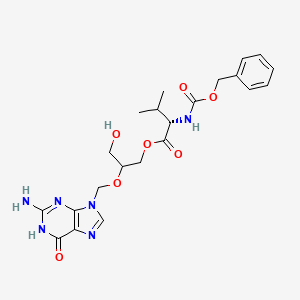

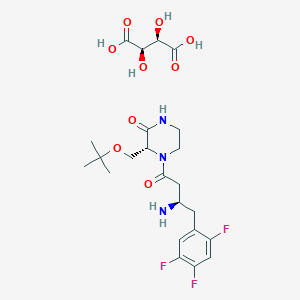

CBZ-Vaganciclovir is a compound with the molecular formula C22H28N6O7 . It is also known by other names such as N-Carbobenzyloxy-L-valinyl-ganciclovir and 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl [(benzyloxy)carbonyl]-L-valinate .

Synthesis Analysis

The synthesis of CBZ-Vaganciclovir involves several steps. One method starts with ganciclovir, a solvent, DCC, DMAP, and CBZ-L-valine. These are subjected to stirring reaction at room temperature, then water is added, stirring and suction filtration are performed . The obtained filtrate is concentrated to be dry, a reactant is added for heating reflux, cooling is performed to reach below zero, an alkaline solution is dropwise added, and filter pressing is performed to obtain a filter cake .

Molecular Structure Analysis

The molecular structure of CBZ-Vaganciclovir is complex. It includes a purine ring system with oxygen, sulphur, or nitrogen atoms directly attached in positions 2 and 6 . The InChI code for CBZ-Vaganciclovir is InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of CBZ-Vaganciclovir include selective hydrolysis, reaction with a coupling agent, and hydrolysis under basic conditions . The final synthesized compounds are characterized using FT-IR,¹H NMR, and LC-MS .

Physical And Chemical Properties Analysis

CBZ-Vaganciclovir has a molecular weight of 488.5 g/mol . Its IUPAC name is [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate .

科学的研究の応用

Application 1: Treatment of Glioblastoma

- Results : The median overall survival after progression to glioblastoma was increased in patients treated with valganciclovir compared to controls (19.1 vs. 12.7 months) .

Application 2: Antiviral Stewardship

- Results : Adequacy of antiviral dose was achieved in 67.1% of cases, with a favorable outcome defined as no evidence of infection during prophylaxis or clinical and microbiological resolution within 21 days of treatment .

Application 3: CMV Retinitis Inhibition

- Results : The synthesis approach was efficient, but specific outcomes or quantitative data were not provided in the summary .

Application 5: Secondary Glioblastoma Treatment

- Results : Patients treated with Valganciclovir showed an increased median overall survival after progression to glioblastoma compared with controls (19.1 vs. 12.7 months) .

Application 6: Pharmacological Properties of CBZ

- Results : The paper provides an overview of CBZ’s pharmacological properties but does not include specific quantitative data or statistical analyses .

Application 7: Antiviral Therapy in Organ Transplant Patients

- Results : Studies have shown a significant reduction in CMV disease incidence and related complications in patients receiving valganciclovir prophylaxis .

Application 8: Congenital CMV Infection Treatment

- Results : Clinical trials have demonstrated improved audiological and neurodevelopmental outcomes in infants treated with valganciclovir compared to untreated controls .

Application 9: Management of CMV Infection in HIV/AIDS Patients

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCZUCRFYVVAW-LYKKTTPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453676 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CBZ-Vaganciclovir | |

CAS RN |

194154-40-0 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBZ-Vaganciclovir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)

![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)